molecular formula C22H28O6 B571554 Prednisolone 21-Formate CAS No. 2141-22-2

Prednisolone 21-Formate

Cat. No. B571554
CAS RN: 2141-22-2
M. Wt: 388.46
InChI Key: ZJZQOJKEOFRZMW-CWNVBEKCSA-N
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Description

Prednisolone 21-Formate is a derivative of Prednisolone . Prednisolone is a glucocorticoid used to treat a wide variety of endocrine, inflammatory, and immune conditions . It works by mimicking the effects of cortisol, a hormone released by the adrenal glands that regulates metabolism and stress .


Synthesis Analysis

Prednisolone is a synthetic glucocorticoid, a class of steroid hormones, which is produced by the adrenal gland . It is chemically a glucocorticoid and its IUPAC name is 11β, 17α, 21-trihydroxypregna-1, 4-diene-3, 0-dione . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin layer chromatography (HPTLC) .


Molecular Structure Analysis

The molecular formula of Prednisolone is C21H28O5 . The molecular weight is 360.444 . The structure of Prednisolone includes hydroxyl groups on 11, 17, and 21 and a ketone at position 20 .


Chemical Reactions Analysis

Prednisolone has been reported to undergo colorimetric reactions for evaluation. Steroids with hydroxyl groups on 11, 17, and 21 and a ketone at position 20 gave a green color with maximum absorption in the range of 630–650 nm .


Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is administered orally; slightly soluble in water and methanol; soluble in chloroform and alcohol .

Scientific Research Applications

Localized Administration for Inner Ear Disorders

Research indicates that Prednisolone 21-Hydrogen Succinate, a compound related to Prednisolone 21-Formate, shows promise in treating cochleovestibular disorders, such as sudden hearing loss. Local application into the round window niche of guinea pigs demonstrated high levels of the drug in the perilymph, suggesting a potential route for delivering effective concentrations directly to the inner ear, thereby bypassing systemic side effects (Bachmann et al., 2001).

Pharmacokinetics and Pharmacodynamics

The pharmacokinetics and pharmacodynamics of Prednisolone have been assessed, showing that timing and dosage significantly affect the drug's efficacy and side effects. For instance, dosing time impacts the drug's concentration and effect, indicating the potential for optimizing therapeutic outcomes through chronotherapy (Jian Xu et al., 2008).

Metabolite Identification in Livestock

A study on beef cattle explored Prednisolone metabolites as biomarkers for illicit growth-promoting treatments. Identification of specific metabolites like 20β-dihydroprednisolone in urine samples suggests a method for detecting illegal use of corticosteroids in meat production (Leporati et al., 2013).

Behavioral and HPI Axis Activity in Zebrafish

Research on zebrafish exposed to Prednisolone revealed alterations in behavior and the hypothalamic-pituitary-interrenal (HPI) axis activity, offering insights into the systemic effects of glucocorticoids on mood and physiology (Xin et al., 2020).

Safety And Hazards

Prednisolone can weaken your immune system, making it easier for you to get an infection. Steroids can also worsen an infection you already have, or reactivate an infection you recently had . It is also suspected of damaging the unborn child .

Future Directions

Prednisolone and its derivatives continue to be a subject of research, particularly in the development of more bioactive derivatives . The potential of liquid solid system to improve the dissolution properties of water-insoluble agents was investigated using prednisolone as the model drug . There is also ongoing research into the development and validation of analytical methods for Prednisolone .

properties

CAS RN

2141-22-2

Product Name

Prednisolone 21-Formate

Molecular Formula

C22H28O6

Molecular Weight

388.46

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] formate

InChI

InChI=1S/C22H28O6/c1-20-7-5-14(24)9-13(20)3-4-15-16-6-8-22(27,18(26)11-28-12-23)21(16,2)10-17(25)19(15)20/h5,7,9,12,15-17,19,25,27H,3-4,6,8,10-11H2,1-2H3/t15-,16-,17-,19+,20-,21-,22-/m0/s1

InChI Key

ZJZQOJKEOFRZMW-CWNVBEKCSA-N

SMILES

CC12CC(C3C(C1CCC2(C(=O)COC=O)O)CCC4=CC(=O)C=CC34C)O

synonyms

(11β)-21-(Formyloxy)-11,17-dihydroxypregna-1,4-diene-3,20-dione;  11β,17,21-Trihydroxypregna-1,4-diene-3,20-dione 21-Formate

Origin of Product

United States

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